3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid
CAS No.: 83725-41-1
Cat. No.: VC0211653
Molecular Formula: C32H48O6
Molecular Weight: 528.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83725-41-1 |
|---|---|
| Molecular Formula | C32H48O6 |
| Molecular Weight | 528.7 g/mol |
| IUPAC Name | (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |
| Standard InChI | InChI=1S/C32H48O6/c1-18(2)20-10-15-32(27(36)37)17-16-29(5)21(25(20)32)8-9-22-28(4)13-12-24(38-19(3)33)31(7,26(34)35)23(28)11-14-30(22,29)6/h20-25H,1,8-17H2,2-7H3,(H,34,35)(H,36,37)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 |
| SMILES | CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O |
| Canonical SMILES | CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O |
| Appearance | Cryst. |
Introduction
Chemical Identification and Properties
Basic Chemical Information
3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is a triterpenoid compound with distinctive chemical characteristics. The table below summarizes the key chemical identifiers and properties of this compound:
| Property | Information |
|---|---|
| CAS Number | 83725-41-1 |
| PubChem ID | 10578094 |
| Molecular Formula | C32H48O6 |
| Molecular Weight | 528.73 g/mol |
| Compound Type | Triterpenoids |
| Appearance | Crystalline |
| IUPAC Name | (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |
The chemical identification data provides essential information for researchers working with this compound, ensuring accurate reference and standardization in experimental procedures.
Molecular Structure and Representation
The molecular structure of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid can be represented through various chemical notation systems that help researchers understand its spatial arrangement and chemical properties:
| Notation System | Representation |
|---|---|
| SMILES | CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O |
| Standard InChIKey | JVQNCWJJEYAODC-ZESURFQCSA-N |
| Standard InChI | InChI=1S/C32H48O6/c1-18(2)20-10-15-32(27(36)37)17-16-29(5)21(25(20)32)8-9-22-28(4)13-12-24(38-19(3)33)31(7,26(34)35)23(28)11-14-30(22,29)6/h20-25H,1,8-17H2,2-7H3,(H,34,35)(H,36,37)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 |
The structural representation provides critical information about the compound's chemical bonds, stereochemistry, and functional groups. The molecule features a complex pentacyclic structure characteristic of lupane-type triterpenoids, with an acetoxy group at the 3-alpha position and two carboxylic acid groups at positions 23 and 28.
Natural Sources and Isolation
Botanical Source
3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid has been identified and isolated from natural plant sources. According to available research data, the primary source of this compound is:
| Plant Source | Plant Part |
|---|---|
| Glochidion macrophyllum | Barks |
Glochidion macrophyllum, belonging to the Phyllanthaceae family, is known to produce various bioactive compounds including this particular triterpenoid. The presence of this compound in the bark suggests its potential role in the plant's defense mechanism or other physiological functions.
Physical and Chemical Properties
Solubility Profile
Understanding the solubility characteristics of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is essential for laboratory handling and experimental design. The compound exhibits solubility in various organic solvents:
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
| Water | Likely insoluble (based on structure) |
This solubility profile is characteristic of triterpenoids, which typically have limited water solubility due to their hydrophobic nature while being readily soluble in organic solvents.
| Storage Parameter | Recommendation |
|---|---|
| Temperature | -20°C |
| Condition | Desiccated |
| Container | Sealed vial |
For long-term stability, it is advisable to store the compound in a desiccated environment at -20°C to prevent degradation. When handling the compound, care should be taken to avoid moisture exposure and repeated freeze-thaw cycles.
Stock Solution Preparation
Solution Preparation Guidelines
Preparing stock solutions of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid requires attention to solvent selection and concentration. The following table provides guidance for preparing solutions of different concentrations from various starting amounts:
| Starting Amount | Concentration | Volume Required |
|---|---|---|
| 1 mg | 1 mM | 1.8913 mL |
| 5 mg | 1 mM | 9.4566 mL |
| 10 mg | 1 mM | 18.9132 mL |
| 1 mg | 5 mM | 0.3783 mL |
| 5 mg | 5 mM | 1.8913 mL |
| 10 mg | 5 mM | 3.7826 mL |
| 1 mg | 10 mM | 0.1891 mL |
| 5 mg | 10 mM | 0.9457 mL |
| 10 mg | 10 mM | 1.8913 mL |
These calculations are based on the molecular weight of 528.73 g/mol and assume complete solubilization of the compound in the selected solvent.
Research Applications
Current Research Focus
The current research landscape for 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid focuses on:
-
Isolation and structural characterization from plant sources
-
Development of synthetic and semi-synthetic routes
-
Preliminary screening for biological activities
-
Structure-activity relationship studies
-
Potential inclusion in metabolomic studies
The compound has been included in research collections of triterpenoids, highlighting its significance in natural product research and potential biological applications.
Analytical Methods
Analytical techniques employed in the study of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for molecular weight confirmation
-
Various chromatographic techniques for isolation from natural sources
These analytical methods are essential for ensuring the identity, purity, and structural integrity of the compound for research purposes.
Future Research Directions
Collaborative Research Opportunities
The study of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid presents opportunities for collaborative research across various disciplines and institutions. Many academic and research institutions have cited products related to natural compounds in their research, indicating a broad interest in this class of compounds.
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